![molecular formula C8H10ClN3 B2982569 2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine CAS No. 1679381-63-5](/img/structure/B2982569.png)
2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
“2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound that is used for pharmaceutical testing . It is a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique as a robust approach . The design includes chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 . The cyclopentyl substituent is retained in both fragments and substituents at positions C-2,4,6 of pyrrolo[2,3-d]pyrimidine are modified .Molecular Structure Analysis
The molecular structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
Pyrrolopyrazine derivatives, which include pyrrolo[2,3-d]pyrimidine, have been synthesized using various methods such as cyclization, ring annulations, and cycloaddition . These derivatives have been isolated from various sources including plants, microbes, soil, and marine life .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine” include a molecular weight of 183.638, a density of 1.2±0.1 g/cm3, and a boiling point of 340.7±21.0 °C at 760 mmHg .Scientific Research Applications
Analysis of 2-Chloro-5,5-Dimethyl-5H,6H,7H-Pyrrolo[2,3-d]pyrimidine Applications
Anticancer Activity: The pyrrolo[2,3-d]pyrimidine derivatives have been studied for their potential in treating cancer. For instance, certain derivatives have shown the ability to induce cell cycle arrest and apoptosis in cancer cells .
Kinase Inhibition: These compounds are being explored as targeted kinase inhibitors (TKIs), which are crucial in the treatment of various cancers .
Antioxidant Activity: Pyrrolo[2,3-d]pyrimidine derivatives have also been evaluated for their antioxidant properties, which play a role in preventing oxidative stress-related diseases .
Lipoxygenase Inhibition: Some derivatives have been structurally characterized and evaluated as novel lipoxygenase inhibitors, which could lead to potential therapeutic applications .
Antidiabetic Potential: Compounds containing pyrrolo[2,3-d]pyrimidine structure have been associated with the reduction of blood glucose levels, suggesting a possible role in the treatment of diabetes and related conditions .
Anti-inflammatory and Analgesic Activities: These compounds are known for their wide applications including anti-inflammatory and analgesic effects, which could be beneficial in treating various inflammatory conditions .
Mechanism of Action
The antiproliferative activity of pyrrolo[2,3-d]pyrimidine derivatives was evaluated against various human cancer cell lines . The molecular docking study showed promising binding affinities of certain compounds against Bcl2 anti-apoptotic protein . At the gene expression level, certain genes were up-regulated, while others were down-regulated in treated cells .
Future Directions
The future directions in the research of pyrrolo[2,3-d]pyrimidine derivatives could involve the design and synthesis of novel compounds based on the fragments of pyrrolo[2,3-d]pyrimidine to improve inhibitory effects in various cells . This could potentially lead to the development of new treatments for various diseases.
properties
IUPAC Name |
2-chloro-5,5-dimethyl-6,7-dihydropyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-8(2)4-11-6-5(8)3-10-7(9)12-6/h3H,4H2,1-2H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIHTCGRWFAQTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=NC(=NC=C21)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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